molecular formula C12H17BrN2O B7560670 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine

4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine

Cat. No. B7560670
M. Wt: 285.18 g/mol
InChI Key: JHMNFQWDESPXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine, also known as BTM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTM is a heterocyclic organic compound that belongs to the class of morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is not fully understood. However, several studies have suggested that 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine may act as a potent inhibitor of various enzymes, including Janus kinase 2 (JAK2) and glycogen synthase kinase 3β (GSK3β). 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has been reported to exhibit various biochemical and physiological effects. Several studies have suggested that 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine may have anti-inflammatory, antioxidant, and neuroprotective properties. 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine in lab experiments is its high yield synthesis method, which makes it readily available for use in various scientific research applications. Additionally, 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has been reported to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

The potential applications of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine in various fields of scientific research make it an exciting compound for future investigations. Some of the future directions for 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine research include its potential application as a fluorescent probe for the detection of metal ions, its use as a drug candidate for the treatment of various diseases, and its potential application in the development of novel enzyme inhibitors.
Conclusion:
In conclusion, 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine have been discussed in this paper. Further investigations are required to fully understand the potential applications of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine involves the reaction of 5-bromopyridin-2-amine with 2,2,6-trimethylmorpholine in the presence of a suitable solvent and base. The reaction yields 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine as a white solid with a high yield. Several studies have reported the synthesis of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine using different methods, including microwave-assisted synthesis, one-pot synthesis, and solvent-free synthesis.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine has also been studied for its potential application as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(5-bromopyridin-2-yl)-2,2,6-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9-7-15(8-12(2,3)16-9)11-5-4-10(13)6-14-11/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMNFQWDESPXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)(C)C)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)-2,2,6-trimethylmorpholine

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